

# Introduction: Unveiling a Versatile Synthetic Intermediate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-(Benzyloxy)phenyl)propan-1-ol

Cat. No.: B1272088

[Get Quote](#)

**3-(4-(Benzyloxy)phenyl)propan-1-ol** is a key organic molecule that serves as a high-value intermediate in the synthesis of complex chemical entities. Its structure, featuring a propan-1-ol chain attached to a phenyl ring bearing a benzyl ether, makes it a strategic building block in multi-step organic synthesis. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective chemical transformations on the primary alcohol or other parts of a larger molecule. Once the desired modifications are complete, the benzyl group can be readily cleaved, typically by catalytic hydrogenation, to unmask the reactive phenol. This strategic protection and deprotection sequence is fundamental in the synthesis of natural products, pharmaceutical agents, and other functional molecules where precise control over reactive sites is paramount. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.

## Section 1: Physicochemical Properties and Structural Characterization

Accurate identification and purity assessment are the cornerstones of chemical synthesis. **3-(4-(Benzyloxy)phenyl)propan-1-ol** can be unequivocally characterized using a suite of standard analytical techniques.

### Key Chemical Identifiers

A summary of the compound's fundamental properties is presented below for quick reference.

Property	Value	Source
CAS Number	61440-45-7	[1][2][3]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>2</sub>	[1]
Molecular Weight	242.31 g/mol	[1][2]
IUPAC Name	3-(4-(phenylmethoxy)phenyl)propan-1-ol	[1]
Synonyms	3-[4-(Benzyloxy)phenyl]-1-propanol, 3-(4-Phenylmethoxyphenyl)propan-1-ol	[1][3]

## Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of this molecule.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides a distinct fingerprint. Aromatic protons from both the phenyl and benzyl rings typically appear as a multiplet in the downfield region of  $\delta$  7.44-7.29 ppm.[2] The protons on the disubstituted phenyl ring often present as two doublets around  $\delta$  7.13 and  $\delta$  6.91 ppm, characteristic of a para-substituted pattern.[2] The benzylic protons (-O-CH<sub>2</sub>-Ph) show a singlet around  $\delta$  5.05 ppm. The aliphatic protons of the propyl chain appear as distinct multiplets in the upfield region, with the methylene group adjacent to the hydroxyl (-CH<sub>2</sub>-OH) being the most deshielded of the three. A broad singlet corresponding to the hydroxyl proton (-OH) is also observed.[2]
- <sup>13</sup>C NMR Spectroscopy:** The carbon spectrum confirms the carbon framework. Aromatic carbons resonate between  $\delta$  115 and 158 ppm.[2] The benzylic ether carbon (-O-CH<sub>2</sub>) is typically found near  $\delta$  70.0 ppm, while the carbon bearing the primary alcohol (-CH<sub>2</sub>-OH) resonates around  $\delta$  62.3 ppm. The remaining two carbons of the propyl chain appear at approximately  $\delta$  34.2 ppm and  $\delta$  31.4 ppm.[2]

Chromatographic Methods are essential for assessing purity and for purification.

- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC with a C18 column is a standard method for analyzing the purity of this compound.<sup>[4][5]</sup> A mobile phase consisting of acetonitrile and water is typically effective, with UV detection around 275-280 nm, corresponding to the absorbance maximum of the phenylpropanoid structure.<sup>[6]</sup>
- **Gas Chromatography-Mass Spectrometry (GC-MS):** For GC analysis, derivatization of the hydroxyl group, often by silylation, is necessary to increase volatility and prevent peak tailing.<sup>[6]</sup> This technique is highly sensitive and provides simultaneous confirmation of the molecular weight.

## Section 2: Synthesis and Purification Protocol

The synthesis of **3-(4-(benzyloxy)phenyl)propan-1-ol** is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable method starting from commercially available precursors. The core strategy involves the protection of a phenolic group, followed by the reduction of a carboxylic acid derivative.

### Experimental Protocol: A Two-Step Synthesis

This procedure details the benzylation of a 4-hydroxyphenyl precursor followed by reduction.

#### Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)propanoic acid (Intermediate)

- **Reactant Setup:** To a solution of 3-(4-hydroxyphenyl)propanoic acid (1 eq.) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate ( $K_2CO_3$ , 2.5 eq.).
- **Benzylation:** Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the stirred suspension at room temperature.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Workup:** After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

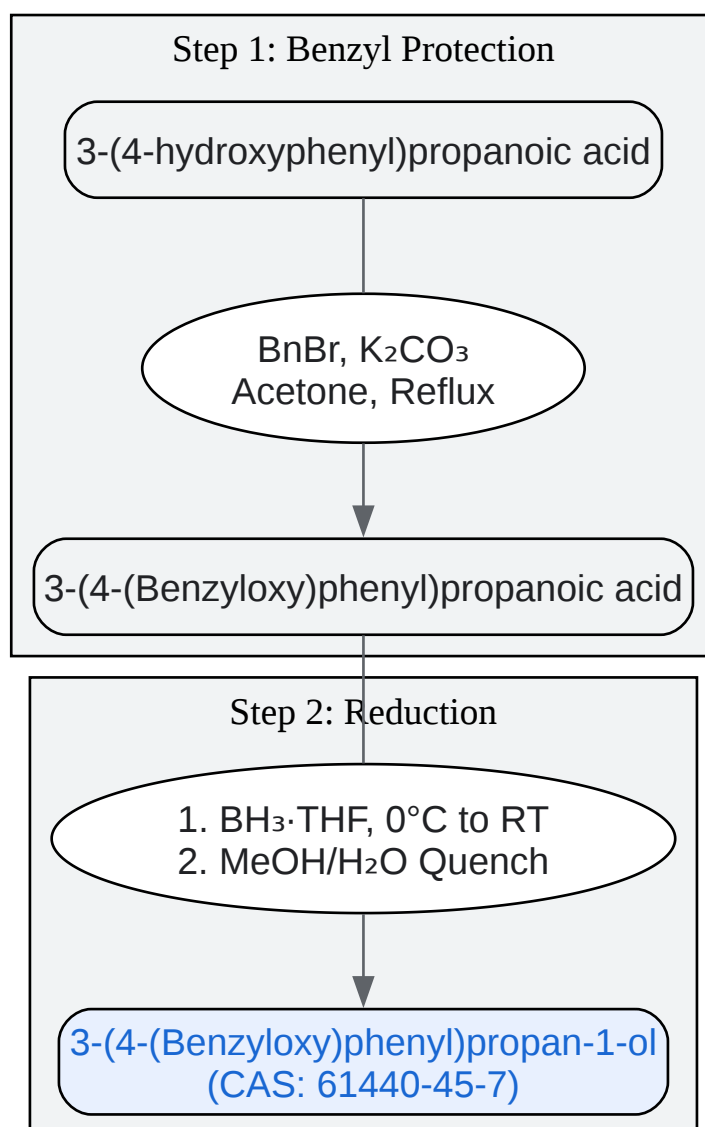
- Isolation: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo to yield the crude benzyl-protected acid, which can be purified by recrystallization or used directly in the next step.

#### Step 2: Reduction to **3-(4-(Benzyloxy)phenyl)propan-1-ol**

- Reactant Setup: Prepare a stirred solution of the 3-(4-(benzyloxy)phenyl)propanoic acid intermediate (1 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex ( $\text{BH}_3\cdot\text{THF}$ , ~2 eq.), dropwise.<sup>[7]</sup> The use of borane is advantageous as it selectively reduces carboxylic acids in the presence of many other functional groups.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by water.<sup>[7]</sup>
- Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **3-(4-(benzyloxy)phenyl)propan-1-ol**.

## Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the synthetic procedure described.



[Click to download full resolution via product page](#)

Caption: A typical two-step synthesis of **3-(4-(benzyloxy)phenyl)propan-1-ol**.

## Section 3: Applications in Drug Discovery and Development

The primary value of **3-(4-(benzyloxy)phenyl)propan-1-ol** lies in its role as a precursor to the versatile 3-(4-hydroxyphenyl)propanol scaffold. The 4-hydroxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds.[8] The benzyl protecting

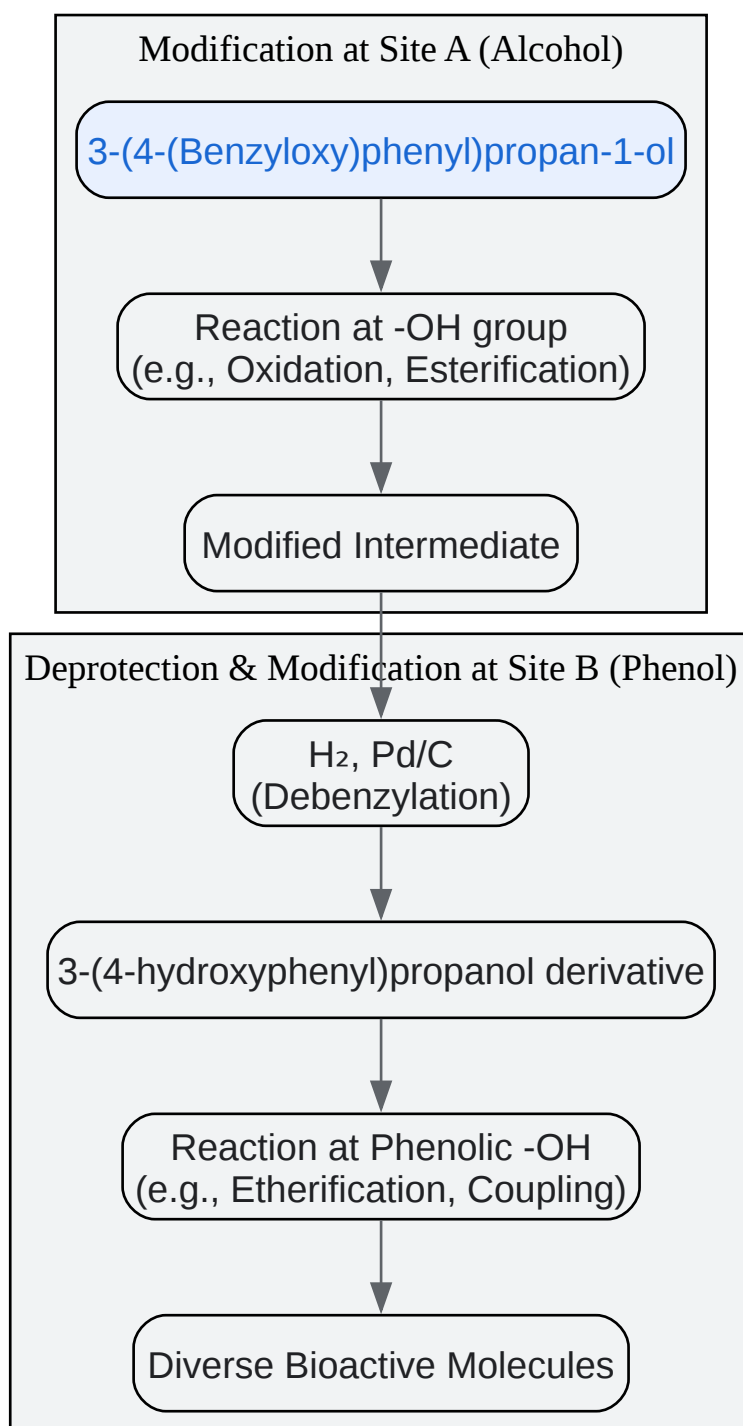
group enables chemists to perform reactions that would otherwise be incompatible with a free phenol, significantly broadening the synthetic possibilities.

## Intermediate for Bioactive Molecules

- **Antimicrobial Agents:** The 4-hydroxyphenyl structure is a core component of various compounds investigated for activity against multidrug-resistant bacteria and fungi.<sup>[8]</sup> By deprotecting the benzyl ether to reveal the phenol, this site becomes available for derivatization to generate libraries of novel antimicrobial candidates.
- **Natural Product Synthesis:** This compound serves as a valuable starting material for the total synthesis of complex natural products. For instance, the related 3-(4-hydroxyphenyl)propanol has been used as a key fragment in the synthesis of (-)-centrolobine, a natural product with reported anti-Leishmania activity.<sup>[8]</sup>
- **GPCR Ligands:** G protein-coupled receptors (GPCRs) are a major class of drug targets. The 3-(4-hydroxyphenyl)propanol scaffold can be elaborated by attaching pharmacophores to the phenolic oxygen, creating ligands that modulate GPCR activity for potential applications in metabolic disorders like diabetes.<sup>[8]</sup>

## Role as a Protected Building Block

The diagram below illustrates the strategic role of **3-(4-(benzyloxy)phenyl)propan-1-ol**. The benzyl group "masks" the phenol, allowing for modification at the primary alcohol (Site A). Subsequently, deprotection unmaskes the phenol (Site B) for further functionalization.



[Click to download full resolution via product page](#)

Caption: Strategic utility of the benzyl protecting group in sequential synthesis.

## Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial to ensure safety. The following guidelines are based on safety data sheets for structurally related compounds.

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)
- First Aid Measures:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[9\]](#)[\[10\]](#)
  - Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[\[9\]](#)[\[10\]](#)
  - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[\[9\]](#)[\[10\]](#)
  - Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[\[9\]](#)[\[11\]](#)
- Handling and Storage: Avoid contact with skin and eyes and avoid breathing dust or vapors. [\[9\]](#) Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[9\]](#)[\[11\]](#)
- Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[\[9\]](#)
- Fire-Fighting Measures: Use water spray, carbon dioxide (CO<sub>2</sub>), dry chemical, or chemical foam. Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[\[9\]](#)

## Conclusion

**3-(4-(Benzyloxy)phenyl)propan-1-ol**, CAS number 61440-45-7, is more than just a chemical compound; it is a strategic tool for the modern medicinal and synthetic chemist. Its defining feature—the benzyl-protected phenol—provides the tactical advantage needed to construct complex molecular architectures with precision. By understanding its physicochemical properties, mastering its synthesis, and appreciating its role as a versatile intermediate,



researchers and drug development professionals can effectively leverage this building block to accelerate the discovery and creation of novel therapeutic agents and other high-value chemical entities.

## References

- PubChem. (n.d.). **3-(4-(Benzyloxy)phenyl)propan-1-ol**. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)propanal. National Center for Biotechnology Information.
- LookChem. (n.d.). Benzenepropanol,4-(phenylmethoxy)- CAS NO.61440-45-7.
- Molbase. (n.d.). Buy 3-[4-(BENZYLOXY)PHENYL]-1-PROPANOL Industrial Grade.
- INTERCHIM. (n.d.). 3-(4-(BENZYLOXY)PHENYL)-1-PROPANOL.
- Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
- SIELC Technologies. (2018). 3-(4-Hydroxyphenyl)propan-1-ol.
- Study.com. (n.d.). Provide both the retro and forward synthesis of 3-phenyl propanol from benzyl alcohol.
- SIELC Technologies. (2018). 3-Phenyl-1-propanol.
- PubMed Central. (n.d.). 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one.
- Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
- ResearchGate. (2025). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-(4-(Benzyloxy)phenyl)propan-1-ol | C<sub>16</sub>H<sub>18</sub>O<sub>2</sub> | CID 2764076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-[4-(BENZYLOXY)PHENYL]-1-PROPANOL CAS#: 61440-45-7 [amp.chemicalbook.com]

- 4. 3-(4-Hydroxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]
- 5. 3-Phenyl-1-propanol | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272088#3-4-benzyloxy-phenyl-propan-1-ol-cas-number-61440-45-7]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)